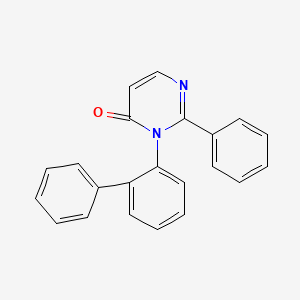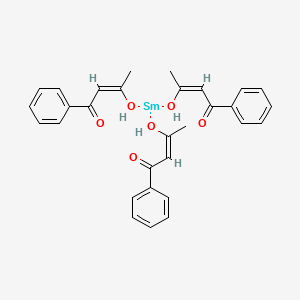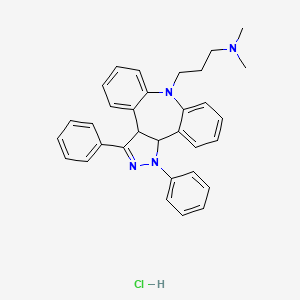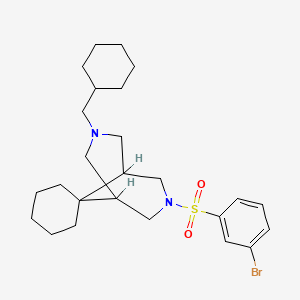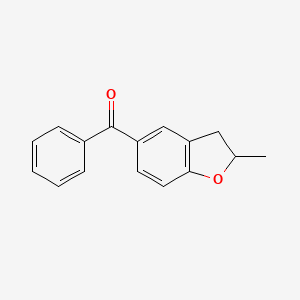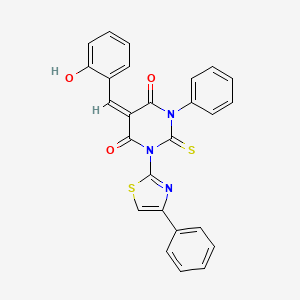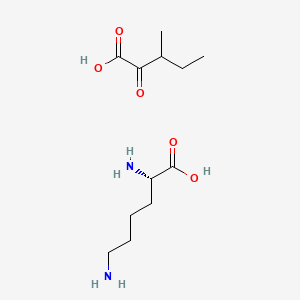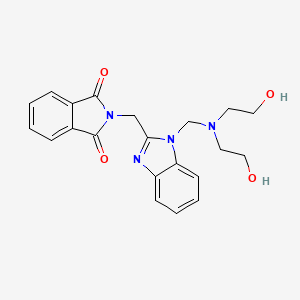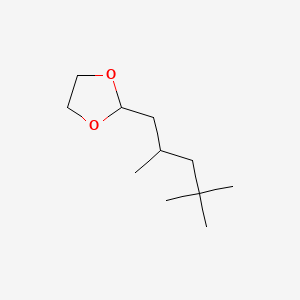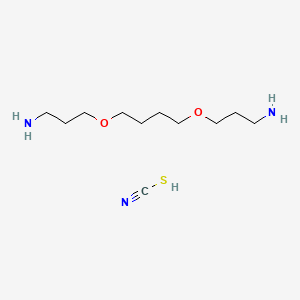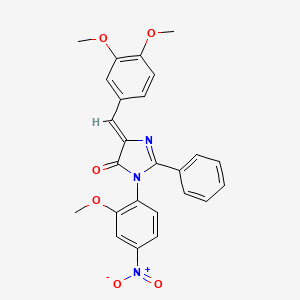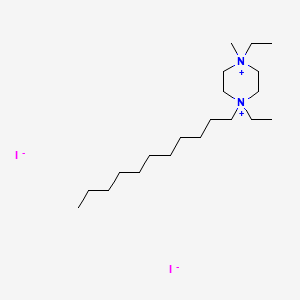
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is a chemical compound with the molecular formula C20H44N2.2I and a molecular weight of 566.46 g/mol . . This compound is characterized by its piperazinium core, which is substituted with ethyl, methyl, and undecyl groups, and is paired with two iodide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide typically involves the alkylation of piperazine derivatives. The process begins with the preparation of 1,4-diethylpiperazine, which is then methylated and subsequently reacted with an undecyl halide to introduce the undecyl group. The final step involves the addition of iodide ions to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and controlled temperature conditions to facilitate the alkylation and iodination processes.
化学反応の分析
Types of Reactions
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Silver nitrate (AgNO3) is often used to facilitate the substitution of iodide ions.
Major Products Formed
Oxidation: N-oxides of the piperazinium compound.
Reduction: Corresponding amines.
Substitution: Compounds with different anions replacing the iodide ions.
科学的研究の応用
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other piperazinium derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperazinium core allows it to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
1,4-Diethylpiperazine: Lacks the methyl and undecyl groups, resulting in different chemical properties and biological activity.
1,4-Dimethylpiperazine: Contains methyl groups instead of ethyl and undecyl groups, leading to variations in reactivity and applications.
1,4-Diethyl-4-methylpiperazinium diiodide: Similar structure but lacks the undecyl group, affecting its overall properties.
Uniqueness
1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
特性
CAS番号 |
111413-62-8 |
|---|---|
分子式 |
C20H44I2N2 |
分子量 |
566.4 g/mol |
IUPAC名 |
1,4-diethyl-1-methyl-4-undecylpiperazine-1,4-diium;diiodide |
InChI |
InChI=1S/C20H44N2.2HI/c1-5-8-9-10-11-12-13-14-15-16-22(7-3)19-17-21(4,6-2)18-20-22;;/h5-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
QGCXVHCHZURKTP-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCC[N+]1(CC[N+](CC1)(C)CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


